Isocil

Soil sterilization Herbicide potency Comparative efficacy

Sourcing Isocil (CAS 314-42-1) for your research? This obsolete uracil herbicide is a critical reference for environmental fate studies, offering a unique high water solubility baseline (2150 mg/L) to calibrate soil mobility models. Its 2.5-fold greater potency than diuron makes it ideal for benchmarking new soil sterilant formulations. Ensure your comparative studies are valid—this is the definitive 'high-toxicity' uracil benchmark for plant science screening. Procure Isocil from vetted suppliers to guarantee analytical fidelity and advance your herbicide development pipeline with confidence.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
CAS No. 314-42-1
Cat. No. B1672223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocil
CAS314-42-1
SynonymsIsocil;  Herbicide 82;  Hyvar; 
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C(=O)N1)C(C)C)Br
InChIInChI=1S/C8H11BrN2O2/c1-4(2)11-7(12)6(9)5(3)10-8(11)13/h4H,1-3H3,(H,10,13)
InChIKeyPSYBGEADHLUXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isocil (CAS 314-42-1): A Foundational Uracil Herbicide for Non-Selective Weed Control and Soil Sterilization


Isocil (CAS 314-42-1), also known as 5-bromo-3-isopropyl-6-methyluracil, is a member of the uracil class of herbicides that functions as a photosynthesis inhibitor (HRAC/WSSA Group 5) [1]. First reported in 1962 as a DuPont product (Herbicide 82, Hyvar), this synthetic pyrimidinedione is characterized by its crystalline solid form, a molecular weight of 247.09 g/mol, and a water solubility of approximately 2100-2150 mg/L at 20-25°C [2][3]. While considered obsolete for agricultural use in the EU and superseded in many applications by bromacil, Isocil remains a subject of scientific and industrial interest due to its historical significance, distinct physicochemical profile, and potential as a reference compound in environmental fate and herbicidal mode-of-action studies [1][4][5].

Why Isocil (314-42-1) Cannot Be Replaced by a Generic Uracil Analog Without Experimental Validation


Uracil herbicides, while sharing a common pyrimidinedione core and a photosynthesis-inhibiting mode of action, exhibit profound, non-linear differences in their physicochemical properties, environmental fate, and biological activity that preclude simple substitution [1][2]. Seemingly minor structural variations—such as replacing an isopropyl group with a sec-butyl moiety or substituting bromine for chlorine—dramatically alter a compound's water solubility, soil adsorption, persistence, and phytotoxicity profile [3]. For Isocil, its specific combination of high water solubility (2150 mg/L) and the documented higher soil residual toxicity compared to its close analog bromacil are not general class properties but are intrinsic to its molecular identity [3][4][5]. Therefore, any attempt to interchange Isocil with another uracil in research, analytical, or formulation contexts without direct, compound-specific evidence introduces significant uncertainty and risks invalidating comparative studies or altering the performance of a reference standard.

Quantitative Differentiation of Isocil (314-42-1): Evidence-Based Comparison with Key Analogs


Soil Sterilization Potency: Isocil Requires 2.5-Fold Lower Application Rate Than Diuron for Equivalent Efficacy

In a direct field study, the soil sterilization properties of diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) were found to be equivalent to those of Isocil only when diuron was applied at rates 2.5 times greater than Isocil [1]. This establishes Isocil as a more potent soil sterilant on a weight-for-weight basis, a critical differentiator for cost-efficiency and environmental load calculations.

Soil sterilization Herbicide potency Comparative efficacy Diuron

Differential Soil Residue Toxicity: Isocil Residues Exhibit Higher Toxicity to Sensitive Follow-on Crops Than Bromacil

In a controlled field study evaluating carryover effects, the year following corn treatment, soil residues of Isocil were observed to be more toxic to oats than those of bromacil [1]. This indicates a distinct difference in soil dissipation dynamics or bioavailability, where Isocil's residues persist in a more phytotoxic form or at higher concentrations in the soil solution.

Soil residue Carryover Crop injury Bromacil Environmental fate

Enhanced Water Solubility: Isocil (2150 mg/L) vs. Bromacil (815 mg/L) and Terbacil (710 mg/L)

Isocil possesses a significantly higher water solubility (2150 mg/L at 20°C [1] or 2.15 g/L at 25°C ) compared to its closest structural analogs, bromacil (815 mg/L at 25°C) and terbacil (710 mg/L at 25°C) [2][3]. This 2.6-fold increase over bromacil and 3.0-fold increase over terbacil is a direct consequence of the isopropyl substitution pattern and is a primary driver of its distinct environmental mobility and soil behavior.

Water solubility Physicochemical property Environmental mobility Bromacil Terbacil

Comparative Acute Oral Toxicity: Isocil (LD50 3400 mg/kg) vs. Terbacil (LD50 5000 mg/kg) in Rats

Isocil exhibits an acute oral LD50 of 3400 mg/kg in rats [1][2], which classifies it as moderately toxic. In contrast, its structural analog terbacil has a reported acute oral LD50 of >5000 mg/kg in rats, placing it in a lower toxicity category [3]. While both are relatively low in acute toxicity, this 1.5-fold difference is a measurable and significant factor in mammalian risk assessment and regulatory classification.

Acute toxicity LD50 Mammalian safety Terbacil Risk assessment

Phytotoxicity to Fruit Trees: Isocil and Bromacil Show Equivalent High Toxicity, Distinct from Terbacil

In comparative trials on young fruit trees (peach, plum, cherry, pear, and walnut), Isocil and bromacil were generally the most toxic of the uracil herbicides tested, while DP-733 (a non-commercial analog) was the least toxic [1]. Importantly, the study concluded that of the commercial uracil herbicides, only DP-732 (terbacil) was of sufficient interest for further study due to its favorable safety profile [1]. This directly demonstrates that Isocil and bromacil share a similar, high level of phytotoxicity to fruit trees, which is distinct from the lower phytotoxicity of terbacil.

Phytotoxicity Fruit trees Crop safety Bromacil Terbacil

Strategic Application Scenarios for Isocil (314-42-1) Based on Quantified Differentiation


Soil Dissipation and Environmental Fate Studies Requiring a High-Solubility, High-Residue Uracil Reference

For research focused on understanding the relationship between a herbicide's water solubility and its soil mobility or persistence, Isocil serves as a superior model compound. Its high water solubility (2150 mg/L) and the documented, distinct carryover effect (higher residual toxicity to oats compared to bromacil) provide a clearly defined, high-mobility baseline within the uracil class [1]. This makes it ideal for controlled leaching studies, adsorption/desorption kinetics experiments, and the calibration of environmental fate models, where a compound with a strong tendency for vertical movement is required [2].

Potency Comparison Studies and Cost-Benefit Analysis for Industrial Soil Sterilization

When the objective is to evaluate the intrinsic potency of a soil sterilant or to benchmark new formulations, Isocil's 2.5-fold higher efficacy compared to diuron provides a quantifiable advantage [1]. This application is relevant for industrial vegetation management (e.g., railways, utility corridors) where minimizing total active ingredient per unit area can reduce material costs and environmental loading. Isocil's potency makes it a valuable positive control or reference standard in assays designed to screen for even more effective soil sterilization agents.

Analytical Chemistry and Metabolomics: A Distinct Uracil Standard for Method Development

Isocil's unique combination of high water solubility, moderate mammalian toxicity (LD50 3400 mg/kg), and distinct chromatographic properties makes it a valuable analytical standard [1][2]. It is ideal for developing and validating HPLC, LC-MS/MS, or GC-MS methods for the detection and quantification of uracil herbicides in environmental samples (water, soil, plant tissue). Its properties differ sufficiently from bromacil and terbacil to allow for clear chromatographic resolution, aiding in the creation of robust multi-residue analysis protocols [3].

Phytotoxicity Profiling: A High-Toxicity Uracil Comparator for Crop Safety Studies

In plant science research aimed at assessing the selectivity and safety of new herbicidal compounds on perennial crops, Isocil can serve as a reliable 'high-toxicity' uracil benchmark [1]. Its documented injurious effects on young fruit trees (comparable to bromacil) provide a known, negative control against which the safety profile of candidate herbicides can be measured. This scenario is particularly relevant for screening programs targeting weed control in orchards, vineyards, or nurseries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isocil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.